molecular formula C4H9N5O4S B147540 4,5,6-Triaminopyrimidine sulfate CAS No. 49721-45-1

4,5,6-Triaminopyrimidine sulfate

Cat. No. B147540
CAS RN: 49721-45-1
M. Wt: 223.21 g/mol
InChI Key: RKJICTKHLYLPLY-UHFFFAOYSA-N
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Description

4,5,6-Triaminopyrimidine sulfate is a chemical compound used in synthetic chemistry as an intermediate . It is used to prepare 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide by reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid . It is also used to prepare 4,5,6-triaminopyrimidine sulfite .


Synthesis Analysis

The synthesis of 4,5,6-Triaminopyrimidine sulfate involves the conversion of 4,5,6-triaminopyrimidine sulfite by formylation with C13 labeled formic acid . This reaction is used in the preparation of adenine labeled with C 13 .


Molecular Structure Analysis

The molecular formula of 4,5,6-Triaminopyrimidine sulfate is C4H9N5O4S . Its average mass is 223.210 Da and its monoisotopic mass is 223.037521 Da .


Chemical Reactions Analysis

4,5,6-Triaminopyrimidine sulfate is converted to 4,5,6-triaminopyrimidine sulfite by formylation with C13 labeled formic acid . This reaction is used in the preparation of adenine labeled with C 13 .


Physical And Chemical Properties Analysis

4,5,6-Triaminopyrimidine sulfate is a white to light brown solid . It has a melting point of over 300 °C .

Scientific Research Applications

Chemical Synthesis

4,5,6-Triaminopyrimidine sulfate is used as an intermediate in synthetic chemistry . It plays a crucial role in the synthesis of various chemical compounds due to its unique structure and properties.

Preparation of 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide

This compound is used to prepare 2,5-anhydro-3-deoxy-N-(4’,6’-diaminopyrimidin-5’yl)-D-ribo-hexonamide by reaction with 2,5-anhydro-4-O-benzyl-3-deoxy-D-ribo-hexonic acid . This reaction is significant in the field of organic chemistry.

Preparation of 4,5,6-triaminopyrimidine sulfite

4,5,6-Triaminopyrimidine sulfate is also used to prepare 4,5,6-triaminopyrimidine sulfite . This conversion is important in the field of chemical synthesis and has potential applications in various industries.

Adenine Synthesis

4,5,6-Triaminopyrimidine sulfate was converted to 4,5,6-triaminopyrimidine sulfite by formylation with C13 labeled formic acid that was used in the preparation of adenine labeled with C 13 . This is significant in the field of biochemistry and molecular biology.

Safety Testing

The compound is used in safety testing, with hazard classifications for Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, and target organs being the respiratory system . This is crucial in the field of toxicology and safety science.

Safety And Hazards

4,5,6-Triaminopyrimidine sulfate may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

pyrimidine-4,5,6-triamine;sulfuric acid
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InChI

InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)
Source PubChem
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InChI Key

RKJICTKHLYLPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O4S
Source PubChem
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Related CAS

49721-45-1, 118-70-7 (Parent)
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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Record name 4,5,6-Pyrimidinetriamine, sulfate (1:?)
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DSSTOX Substance ID

DTXSID90885904
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:1)
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Molecular Weight

223.21 g/mol
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Product Name

4,5,6-Triaminopyrimidine sulfate

CAS RN

68738-86-3, 49721-45-1
Record name 4,5,6-Pyrimidinetriamine, sulfate (1:?)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4,5,6-triaminopyrimidine sulfate in the synthesis of adenine?

A1: 4,5,6-Triaminopyrimidine sulfate serves as a key starting material in the synthesis of adenine. When reacted with 4-isothiocyanato-4-methylpentan-2-one in DMF, it yields two products: compound (8a) and compound (8b). These compounds, under slightly acidic conditions (pH ~4), undergo further transformations to form a mixture of compounds, including adenine derivatives (9b) and (10b). []

Q2: Can 4,5,6-triaminopyrimidine sulfate be used to synthesize other biologically relevant molecules besides adenine?

A2: Yes, research indicates that 4,5,6-triaminopyrimidine sulfate can be utilized in the synthesis of guanine, another important purine base. By reacting it with morpholinium [13C]formate at 200°C, [8-13C]guanine is produced with a yield of 85%. [] This highlights the versatility of 4,5,6-triaminopyrimidine sulfate as a building block for synthesizing significant purine bases.

Q3: Are there any analytical methods for detecting 4,5,6-triaminopyrimidine sulfate?

A3: Yes, photometric procedures have been developed for monitoring the levels of 4,5,6-triaminopyrimidine sulfate in air samples. These methods exhibit a sensitivity of 0.25 mg/L and have been used to establish general exposure levels for this compound. []

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